1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Overview
Description
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . A common synthetic route includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by a series of cyclization and dehydration reactions . Industrial production methods often utilize green chemistry principles to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various catalysts . The major products formed from these reactions are often biologically active derivatives that can be further utilized in medicinal chemistry .
Scientific Research Applications
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- is unique due to its specific structure and the presence of the chloro and oxo groups, which enhance its biological activity. Similar compounds include:
1H-Indole-3-carbaldehyde: Another indole derivative used in multicomponent reactions.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Flustramines: Indole alkaloids with notable biological properties.
These compounds share the indole nucleus but differ in their functional groups and specific applications, highlighting the versatility and importance of indole derivatives in various fields .
Properties
IUPAC Name |
6-chloro-2-oxo-1,3-dihydroindole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-5-1-2-6-7(4-11)9(13)12-8(6)3-5/h1-3,7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQJEVAMQPKSMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547169 | |
Record name | 6-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105600-11-1 | |
Record name | 6-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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